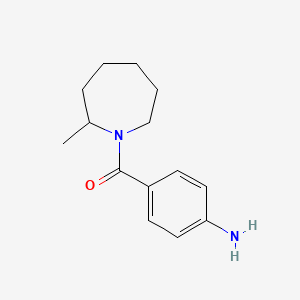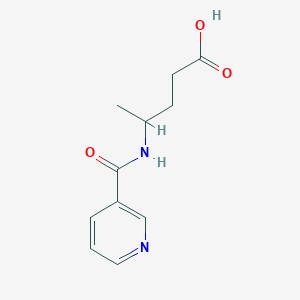![molecular formula C11H11NO5 B7578213 2-[(3-Methyl-4-nitrophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578213.png)
2-[(3-Methyl-4-nitrophenoxy)methyl]prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Methyl-4-nitrophenoxy)methyl]prop-2-enoic acid is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science.
Aplicaciones Científicas De Investigación
2-[(3-Methyl-4-nitrophenoxy)methyl]prop-2-enoic acid has been extensively studied for its potential applications in various fields. In medicine, it has been shown to exhibit anti-inflammatory and anti-cancer properties. In agriculture, it has been used as a herbicide to control the growth of weeds. In materials science, it has been used as a building block for the synthesis of various polymers and materials.
Mecanismo De Acción
The mechanism of action of 2-[(3-Methyl-4-nitrophenoxy)methyl]prop-2-enoic acid varies depending on its application. In medicine, it has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. In agriculture, it acts as a photosystem II inhibitor, disrupting the photosynthetic process in weeds. In materials science, it acts as a monomer, forming covalent bonds with other monomers to create polymers.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound also vary depending on its application. In medicine, it has been shown to reduce inflammation and inhibit the growth of cancer cells. In agriculture, it has been shown to selectively target weeds without harming crops. In materials science, it has been used to create materials with unique properties such as high thermal stability and electrical conductivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[(3-Methyl-4-nitrophenoxy)methyl]prop-2-enoic acid in lab experiments include its high purity, high yield, and versatility in various applications. However, its limitations include its potential toxicity and the need for careful handling.
Direcciones Futuras
There are numerous future directions for the study of 2-[(3-Methyl-4-nitrophenoxy)methyl]prop-2-enoic acid. In medicine, it could be further studied for its potential as an anti-inflammatory and anti-cancer agent. In agriculture, it could be further developed as a selective herbicide with reduced environmental impact. In materials science, it could be used to create materials with even more unique properties such as self-healing and shape memory. Overall, the potential applications of this compound make it a promising area of research for years to come.
Métodos De Síntesis
The synthesis of 2-[(3-Methyl-4-nitrophenoxy)methyl]prop-2-enoic acid involves the reaction of 3-methyl-4-nitrophenol with glycidyl methacrylate in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to obtain the final compound. This synthesis method has been optimized to yield high purity and high yield of the compound.
Propiedades
IUPAC Name |
2-[(3-methyl-4-nitrophenoxy)methyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c1-7-5-9(3-4-10(7)12(15)16)17-6-8(2)11(13)14/h3-5H,2,6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQCPMNWWWFOPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=C)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-methylsulfonylpropan-2-yl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B7578136.png)
![4-methyl-2-[[(5-methyl-1H-pyrazole-3-carbonyl)amino]methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B7578139.png)
![(E)-3-[4-[(5-methyl-1H-pyrazole-3-carbonyl)amino]phenyl]prop-2-enoic acid](/img/structure/B7578141.png)



![4-[(2,4,6-Trimethylphenyl)sulfonylamino]pentanoic acid](/img/structure/B7578173.png)


![2-methyl-N-[(2-methylpyrazol-3-yl)methyl]oxan-4-amine](/img/structure/B7578197.png)

![4-[[2-[(3-Chlorophenyl)methylsulfanyl]acetyl]amino]pentanoic acid](/img/structure/B7578205.png)
![2-[(2-Methoxy-4-nitrophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578219.png)
![2-[(4-Chloro-2-nitrophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578227.png)